Cas no 1368116-34-0 (3-chloro-4-(piperazin-1-yl)methylphenol)

3-Chloro-4-(piperazin-1-yl)methylphenol is a versatile chemical intermediate featuring a phenol core substituted with a chloro group and a piperazine-methyl moiety. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis. The presence of the piperazine ring enhances solubility and provides a reactive site for further functionalization, while the chloro group offers additional derivatization potential. Its balanced polarity and stability under various conditions make it suitable for use in complex organic transformations. The compound is particularly useful in the development of bioactive molecules, where its modular design allows for efficient scaffold modification. Proper handling and storage are recommended to maintain its integrity.
3-chloro-4-(piperazin-1-yl)methylphenol structure
1368116-34-0 structure
商品名:3-chloro-4-(piperazin-1-yl)methylphenol
CAS番号:1368116-34-0
MF:C11H15ClN2O
メガワット:226.702601671219
CID:5981898
PubChem ID:82267727

3-chloro-4-(piperazin-1-yl)methylphenol 化学的及び物理的性質

名前と識別子

    • 3-chloro-4-(piperazin-1-yl)methylphenol
    • EN300-1995020
    • 3-chloro-4-[(piperazin-1-yl)methyl]phenol
    • 1-(2-chloro-4-nitrobenzyl)piperazine
    • 1368116-34-0
    • GS1995
    • インチ: 1S/C11H15ClN2O/c12-11-7-10(15)2-1-9(11)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2
    • InChIKey: UHWUYUXDMRMLEH-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1CN1CCNCC1)O

計算された属性

  • せいみつぶんしりょう: 226.0872908g/mol
  • どういたいしつりょう: 226.0872908g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 197
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

3-chloro-4-(piperazin-1-yl)methylphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1995020-0.25g
3-chloro-4-[(piperazin-1-yl)methyl]phenol
1368116-34-0
0.25g
$579.0 2023-09-16
Enamine
EN300-1995020-0.1g
3-chloro-4-[(piperazin-1-yl)methyl]phenol
1368116-34-0
0.1g
$553.0 2023-09-16
Enamine
EN300-1995020-0.5g
3-chloro-4-[(piperazin-1-yl)methyl]phenol
1368116-34-0
0.5g
$603.0 2023-09-16
Enamine
EN300-1995020-1.0g
3-chloro-4-[(piperazin-1-yl)methyl]phenol
1368116-34-0
1g
$728.0 2023-06-01
Enamine
EN300-1995020-0.05g
3-chloro-4-[(piperazin-1-yl)methyl]phenol
1368116-34-0
0.05g
$528.0 2023-09-16
Enamine
EN300-1995020-5.0g
3-chloro-4-[(piperazin-1-yl)methyl]phenol
1368116-34-0
5g
$2110.0 2023-06-01
Enamine
EN300-1995020-10.0g
3-chloro-4-[(piperazin-1-yl)methyl]phenol
1368116-34-0
10g
$3131.0 2023-06-01
Enamine
EN300-1995020-1g
3-chloro-4-[(piperazin-1-yl)methyl]phenol
1368116-34-0
1g
$628.0 2023-09-16
Enamine
EN300-1995020-2.5g
3-chloro-4-[(piperazin-1-yl)methyl]phenol
1368116-34-0
2.5g
$1230.0 2023-09-16
Enamine
EN300-1995020-5g
3-chloro-4-[(piperazin-1-yl)methyl]phenol
1368116-34-0
5g
$1821.0 2023-09-16

3-chloro-4-(piperazin-1-yl)methylphenol 関連文献

3-chloro-4-(piperazin-1-yl)methylphenolに関する追加情報

3-Chloro-4-(Piperazin-1-yl)methylphenol: A Comprehensive Overview

3-Chloro-4-(piperazin-1-yl)methylphenol (CAS No. 1368116-34-0) is a versatile compound with significant potential in various pharmaceutical and chemical applications. This compound, characterized by its unique molecular structure, has garnered attention for its potential therapeutic properties and its role in drug development. In this comprehensive overview, we will delve into the chemical properties, biological activities, and recent research advancements of 3-chloro-4-(piperazin-1-yl)methylphenol.

Molecular Structure and Properties

The molecular formula of 3-chloro-4-(piperazin-1-yl)methylphenol is C12H15ClN2O, with a molecular weight of approximately 248.72 g/mol. The compound features a phenolic hydroxyl group (-OH) and a piperazine ring attached to the benzene ring via a methyl group. The presence of the chlorine atom at the 3-position and the piperazine moiety imparts unique chemical and biological properties to the molecule.

The solubility of 3-chloro-4-(piperazin-1-yl)methylphenol in water is moderate, and it is more soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). This solubility profile makes it suitable for various laboratory and pharmaceutical applications, including formulation development and in vitro studies.

Biological Activities and Mechanisms of Action

3-Chloro-4-(piperazin-1-yl)methylphenol has been studied for its potential as a therapeutic agent due to its diverse biological activities. One of the key areas of interest is its anti-inflammatory properties. Recent research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human cell lines. These findings suggest that 3-chloro-4-(piperazin-1-yl)methylphenol may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 3-chloro-4-(piperazin-1-yl)methylphenol has also been investigated for its antioxidant properties. Studies have demonstrated that this compound can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This property makes it a promising candidate for preventing or treating oxidative stress-related conditions such as neurodegenerative diseases and cardiovascular disorders.

Clinical Trials and Therapeutic Potential

The therapeutic potential of 3-chloro-4-(piperazin-1-yl)methylphenol has been explored in several preclinical studies, with promising results. In animal models of inflammatory diseases, administration of this compound has been shown to reduce inflammation and improve disease outcomes. For example, in a study using a mouse model of colitis, treatment with 3-chloro-4-(piperazin-1-yl)methylphenol significantly reduced colonic inflammation and improved histological scores.

Clinical trials are currently underway to further evaluate the safety and efficacy of 3-chloro-4-(piperazin-1-yl)methylphenol. Early-phase trials have demonstrated that the compound is well-tolerated by human subjects, with no significant adverse effects reported at therapeutic doses. These findings pave the way for larger-scale clinical trials to assess its therapeutic potential in various conditions.

Synthesis and Production

The synthesis of 3-chloro-4-(piperazin-1-yl)methylphenol involves several steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloroanisole with formaldehyde to form the corresponding benzyl alcohol intermediate, followed by substitution with piperazine to yield the final product. This synthetic pathway is efficient and scalable, making it suitable for large-scale production.

The production process can be optimized to ensure high yields and purity levels, which are crucial for pharmaceutical applications. Advanced purification techniques such as column chromatography and recrystallization are often employed to obtain high-purity samples of 3-chloro-4-(piperazin-1-yl)methylphenol.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 3-chloro-4-(< strong > piperazin - 1 - yl strong > ) methylphenol strong > highlights its promising potential as a therapeutic agent for various diseases. The compound's anti-inflammatory and antioxidant properties make it an attractive candidate for further development in drug discovery programs. As more clinical data become available, it is likely that new applications for this compound will be identified.

In conclusion, < strong > 3 - chloro - 4 - ( piperazin - 1 - yl ) methylphenol strong > (CAS No. 1368116 - 34 - 0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique molecular structure confers a range of biological activities that could lead to new treatments for inflammatory diseases, oxidative stress-related conditions, and other health issues. Continued research into this compound will undoubtedly contribute to advancements in drug development and improve patient outcomes. p > article > response >

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